molecular formula C20H31NO5S B2445339 3-(2,4-Dimethoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one CAS No. 1797893-78-7

3-(2,4-Dimethoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one

Cat. No.: B2445339
CAS No.: 1797893-78-7
M. Wt: 397.53
InChI Key: FVZJDGMAYMBTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a high-purity chemical compound offered for research and development purposes. This molecule features a propan-1-one core linked to a 2,4-dimethoxyphenyl group and a piperidine ring modified with an isobutylsulfonyl moiety. The structural combination of an aryl ketone and a sulfonyl-substituted piperidine suggests potential as a valuable building block in medicinal chemistry and drug discovery . Compounds with similar piperidine and propan-1-one scaffolds are frequently investigated for their bioactive properties . For instance, research on piperazine and piperidine derivatives has shown their significance in developing ligands for neurological targets, such as dopamine receptors . Additionally, β-heteroarylated carbonyl compounds, which share a similar 3-arylpropan-1-one structure, are of interest for their potential fungicide, bactericide, and herbicide activities . Researchers can utilize this compound as a key intermediate to synthesize novel molecules for screening against various biological targets. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO5S/c1-15(2)14-27(23,24)18-9-11-21(12-10-18)20(22)8-6-16-5-7-17(25-3)13-19(16)26-4/h5,7,13,15,18H,6,8-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZJDGMAYMBTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the 2,4-dimethoxyphenyl core. This core can be synthesized through the methylation of phenol derivatives. Subsequent steps include the formation of the piperidine ring and its functionalization with the isobutylsulfonyl group. The final step involves the coupling of these two components using appropriate reagents and reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery.

Medicine: This compound has potential applications in the development of new pharmaceuticals. Its ability to modulate biological pathways can be harnessed to create drugs for various diseases.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2,4-Dimethoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-(2,4-Dimethoxyphenyl)propionic acid: Similar core structure but lacks the piperidine and isobutylsulfonyl groups.

  • 3-(2,4-Dimethoxyphenyl)acetone: Similar core structure but different functional groups.

Uniqueness: The presence of the piperidine ring and the isobutylsulfonyl group in 3-(2,4-Dimethoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one distinguishes it from other similar compounds. These structural features contribute to its unique chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Biological Activity

3-(2,4-Dimethoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, identified by CAS number 1797893-78-7, is a synthetic compound of interest due to its potential biological activities. This compound features a complex structure that includes a dimethoxyphenyl moiety and a piperidine ring with an isobutylsulfonyl substituent, suggesting diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

ComponentStructure
Molecular Formula C19H30N2O5S
Molecular Weight 398.5 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as kinases and proteases.
  • Receptor Modulation : It is proposed to act on G-protein coupled receptors (GPCRs) and ion channels, potentially influencing neurotransmission and other cellular processes.

The structural components of the compound enhance its binding affinity and selectivity for these targets, which can lead to significant biological effects.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activities. For instance, the presence of the piperidine ring is often associated with enhanced cytotoxicity against various cancer cell lines.

  • Case Study : A related compound demonstrated IC50 values in the micromolar range against breast cancer cells, indicating potential therapeutic efficacy. The exact mechanism was linked to apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The thiazole and piperidine rings are known for their antimicrobial properties. Preliminary tests suggest that this compound may possess broad-spectrum antimicrobial activity.

  • Research Findings : In vitro assays revealed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Neurological Effects

Given the structural characteristics of the compound, it may also influence neurological pathways. The piperidine moiety is often linked to modulation of neurotransmitter systems.

  • Study Example : Compounds similar in structure have been shown to exhibit anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders.

Data Table of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 < 10 µM
AntimicrobialMIC < 50 µg/mL
NeurologicalAnxiolytic effects

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2,4-Dimethoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine sulfonyl moiety followed by coupling with the dimethoxyphenyl propanone group. Key steps include:

  • Controlled Conditions : Use of inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
  • Catalysts : Palladium-based catalysts or acid/base mediators to enhance coupling efficiency .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each stage to ensure intermediate purity .
  • Yield Optimization : Design of Experiments (DoE) principles can systematically vary parameters (temperature, solvent ratio) to identify optimal conditions .

Q. How should researchers characterize the structural features of this compound to confirm its identity?

A combination of analytical techniques is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on the piperidine and phenyl rings .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., sulfonyl, ketone) via characteristic absorption bands .
  • X-ray Crystallography : If crystalline, this provides definitive proof of stereochemistry and molecular conformation .

Q. What solvent systems are suitable for purification and handling of this compound?

  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, depending on polarity .
  • Storage : Dissolve in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under inert gas to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Cross-Verification : Compare experimental NMR shifts with computational predictions (e.g., density functional theory (DFT) calculations) .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to clarify ambiguous signals .
  • Dynamic Effects : Consider rotational barriers in the piperidine ring or sulfonyl group, which may cause splitting or broadening of peaks .

Q. What strategies are effective for optimizing the compound's solubility and stability in biological assays?

  • Co-solvent Systems : Test combinations of DMSO/PBS or cyclodextrin-based formulations to enhance aqueous solubility .
  • pH Adjustments : Evaluate stability across physiological pH ranges (4–8) to identify degradation hotspots (e.g., hydrolysis of the ketone moiety) .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How can computational methods predict the compound's biological activity and target interactions?

  • Molecular Docking : Use software like AutoDock or Schrödinger to model interactions with receptors (e.g., GPCRs or kinases) .
  • QSAR Modeling : Train quantitative structure-activity relationship models using analogs with known activity to predict efficacy .
  • ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (absorption, metabolism) to prioritize in vitro testing .

Q. What experimental approaches are recommended for elucidating the mechanism of action in cellular studies?

  • Target Deconvolution : Combine affinity chromatography with mass spectrometry to identify binding partners .
  • Gene Knockdown : Use siRNA or CRISPR to silence putative targets and observe phenotypic changes .
  • Pathway Analysis : RNA-seq or proteomics to map signaling pathways affected by the compound .

Q. How can researchers address low reproducibility in biological assays involving this compound?

  • Batch Variability : Ensure synthetic consistency via strict quality control (e.g., ≥95% purity by HPLC) .
  • Assay Conditions : Standardize cell culture media, passage numbers, and incubation times .
  • Positive Controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity .

Data Analysis and Contradiction Resolution

Q. How should conflicting results between in vitro and in vivo studies be interpreted?

  • Bioavailability Factors : Assess differences in metabolism, plasma protein binding, or tissue penetration using pharmacokinetic studies .
  • Metabolite Screening : Identify active or inhibitory metabolites via LC-MS/MS profiling .
  • Dose-Response Calibration : Ensure in vivo dosing aligns with in vitro IC₅₀ values, adjusting for bioavailability .

Q. What statistical methods are appropriate for analyzing dose-response or structure-activity relationship (SAR) data?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • Cluster Analysis : Group analogs by substituent patterns to identify SAR trends .
  • Multivariate Analysis : Principal component analysis (PCA) to reduce dimensionality in high-throughput datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.